OGT-IN-1 Exhibits Superior Potency and Isoform Selectivity Compared to OGT-IN-2
OGT-IN-1 demonstrates a distinct inhibitory profile against the two major OGT isoforms compared to its close structural analog OGT-IN-2. While both compounds inhibit the short (sOGT) and nucleocytoplasmic (ncOGT) isoforms, OGT-IN-1 is approximately 1.1-fold more potent against sOGT and 5.3-fold more potent against ncOGT [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | sOGT IC50: 27 μM; ncOGT IC50: 10 μM |
| Comparator Or Baseline | OGT-IN-2 (Compound 4): sOGT IC50: 30 μM; ncOGT IC50: 53 μM |
| Quantified Difference | sOGT: 1.1-fold improvement; ncOGT: 5.3-fold improvement |
| Conditions | In vitro enzymatic assay using purified recombinant OGT isoforms |
Why This Matters
The 5.3-fold greater potency against ncOGT, the predominant isoform in most cellular contexts, means OGT-IN-1 can achieve more complete target inhibition at lower concentrations, reducing off-target effects and improving assay signal-to-noise ratios.
- [1] PeptideDB. (n.d.). OGT-IN-2 (compound 4) Product Page. Retrieved April 22, 2026. View Source
